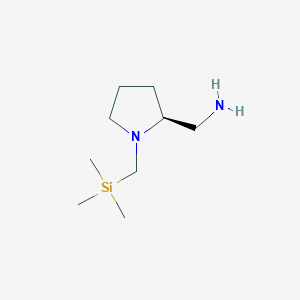
N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide is a complex organic compound with the molecular formula C23H29N5O3 and a molecular weight of 423.519 g/mol This compound is known for its unique structural features, which include a quinoline core substituted with an ethyl group, a nitrophenylazo group, and a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide involves multiple steps, starting with the preparation of the quinoline core. The quinoline core is synthesized through a series of reactions, including cyclization and substitution reactions. The nitrophenylazo group is introduced through a diazotization reaction, followed by coupling with the quinoline core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide undergoes various chemical reactions, including:
Oxidation: The nitrophenylazo group can be oxidized to form nitroso derivatives.
Reduction: The nitrophenylazo group can be reduced to form amines.
Substitution: The ethyl and trimethyl groups on the quinoline core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted quinoline derivatives .
Scientific Research Applications
N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide involves its interaction with specific molecular targets and pathways. The nitrophenylazo group is known to undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline core may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolyl)propionamide
- 1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine
- N,N-Dimethyl-4-(4-nitrophenylazo)-1-naphthylamine
- N-Ethyl-N-methyl-4-(4-nitrophenylazo)aniline
- 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline
Uniqueness
N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide is unique due to its specific combination of functional groups and structural features. The presence of the nitrophenylazo group and the quinoline core imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1097926-46-9 |
|---|---|
Molecular Formula |
C23H29N5O3 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[1-ethyl-2,2,4-trimethyl-6-[(4-nitrophenyl)diazenyl]-3,4-dihydroquinolin-7-yl]propanamide |
InChI |
InChI=1S/C23H29N5O3/c1-6-22(29)24-19-13-21-18(15(3)14-23(4,5)27(21)7-2)12-20(19)26-25-16-8-10-17(11-9-16)28(30)31/h8-13,15H,6-7,14H2,1-5H3,(H,24,29) |
InChI Key |
FRLJSCUIZQVGFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=C2C(CC(N(C2=C1)CC)(C)C)C)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)

![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)





![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)



